Cas no 564443-22-7 (6-(4-Methoxy-3-nitro-phenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde)
![6-(4-Methoxy-3-nitro-phenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/564443-22-7x500.png)
6-(4-Methoxy-3-nitro-phenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 6-(4-Methoxy-3-nitro-phenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde
- Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-(4-methoxy-3-nitrophenyl)-
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- インチ: 1S/C13H9N3O4S/c1-20-11-3-2-8(6-9(11)16(18)19)12-10(7-17)15-4-5-21-13(15)14-12/h2-7H,1H3
- InChIKey: QZMADOIFOOUKKL-UHFFFAOYSA-N
- ほほえんだ: S1C=CN2C(C=O)=C(C3=CC=C(OC)C([N+]([O-])=O)=C3)N=C12
6-(4-Methoxy-3-nitro-phenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM522195-1g |
6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde |
564443-22-7 | 97% | 1g |
$568 | 2023-03-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD625698-1g |
6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde |
564443-22-7 | 97% | 1g |
¥3983.0 | 2024-04-18 | |
Ambeed | A154819-1g |
6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde |
564443-22-7 | 97% | 1g |
$580.0 | 2024-04-18 |
6-(4-Methoxy-3-nitro-phenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde 関連文献
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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7. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
6-(4-Methoxy-3-nitro-phenyl)-imidazo[2,1-b]thiazole-5-carbaldehydeに関する追加情報
Introduction to 6-(4-Methoxy-3-nitro-phenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde (CAS No. 564443-22-7) and Its Emerging Applications in Chemical Biology
6-(4-Methoxy-3-nitro-phenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde, identified by its CAS number 564443-22-7, is a structurally complex heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the imidazo[2,1-b]thiazole class, a scaffold known for its broad biological activity and potential therapeutic applications. The presence of both a nitro group and a methoxy group on the phenyl ring, coupled with the aldehyde functionality at the 5-position of the thiazole ring, contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and molecular studies.
The imidazo[2,1-b]thiazole core is a privileged structure in medicinal chemistry, frequently explored for its ability to interact with various biological targets. The aldehyde group in this molecule serves as a versatile handle for further functionalization, enabling the synthesis of derivatives with tailored properties. Recent advancements in synthetic methodologies have allowed for the efficient preparation of this compound, facilitating its incorporation into diverse chemical biology assays and drug development pipelines.
One of the most compelling aspects of 6-(4-Methoxy-3-nitro-phenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde is its potential as an intermediate in the synthesis of bioactive molecules. The nitro group can be reduced to an amine, providing access to derivatives with enhanced solubility or altered pharmacokinetic profiles. Similarly, the methoxy group offers opportunities for further derivatization via etherification or oxidation reactions. These modifications are crucial for optimizing drug-like properties such as bioavailability, metabolic stability, and target specificity.
Recent studies have highlighted the biological significance of imidazo[2,1-b]thiazole derivatives in modulating inflammatory pathways and cancer-related signaling networks. The compound 6-(4-Methoxy-3-nitro-phenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde has been investigated for its potential to interact with enzymes and receptors involved in these processes. For instance, preliminary in vitro assays suggest that this molecule may exhibit inhibitory activity against certain kinases or transcription factors, which are implicated in chronic diseases. Such findings underscore the importance of exploring novel heterocyclic compounds as leads for therapeutic intervention.
The integration of computational chemistry and high-throughput screening has accelerated the discovery process for molecules like 6-(4-Methoxy-3-nitro-phenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde. Molecular docking studies have been employed to predict binding interactions with target proteins, providing insights into possible mechanisms of action. These computational approaches complement experimental efforts by identifying promising candidates for further validation. Additionally, structural biology techniques such as X-ray crystallography have been utilized to elucidate the binding modes of this compound with biological targets at an atomic level.
The pharmaceutical industry has shown particular interest in developing small-molecule inhibitors based on imidazo[2,1-b]thiazole scaffolds due to their demonstrated efficacy in preclinical models. 6-(4-Methoxy-3-nitro-phenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde represents a promising candidate for further optimization into a lead compound. Its unique structural features allow for fine-tuning of pharmacological properties through rational design or structure-based drug optimization strategies. Such efforts are critical in addressing unmet medical needs and improving patient outcomes.
Moreover, the versatility of this compound extends beyond traditional drug development applications. It has been explored as a tool compound in chemical biology research, where it serves as a probe to investigate enzyme mechanisms or cellular pathways. The ability to modify key functional groups within its structure enables researchers to generate libraries of derivatives with varying biological activities. This approach is particularly useful in identifying novel molecular interactions and understanding disease pathogenesis at a molecular level.
In conclusion,6-(4-Methoxy-3-nitro-phenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde (CAS No. 564443-22-7) is a structurally intriguing compound with significant potential in chemical biology and pharmaceutical research. Its unique scaffold and functionalizable groups make it an attractive candidate for further exploration as a drug lead or research tool. As our understanding of biological systems continues to evolve,6-(4-Methoxy-3-nitro-phenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde will likely play an increasingly important role in advancing therapeutic strategies and enhancing our knowledge of disease mechanisms.
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